3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone
Overview
Description
3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the isoindolinone family of compounds, which are known to have a variety of biological activities.
Scientific Research Applications
3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. Isoindolinones have been shown to have anti-cancer activity, and 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone is no exception. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Mechanism of Action
The mechanism of action of 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells and may also induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and HDACs. It also appears to modulate the expression of certain genes that are involved in cell growth and division. In animal models, it has been shown to inhibit the growth of tumors and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone in lab experiments is that it is a well-studied compound with a known synthesis method. This makes it easier to obtain and work with in the lab. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Other potential applications for this compound include the treatment of other diseases such as neurodegenerative disorders and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets.
properties
IUPAC Name |
3-benzyl-3-hydroxy-2-[(4-methylphenyl)methyl]isoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-11-13-19(14-12-17)16-24-22(25)20-9-5-6-10-21(20)23(24,26)15-18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIQDEUMURMNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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